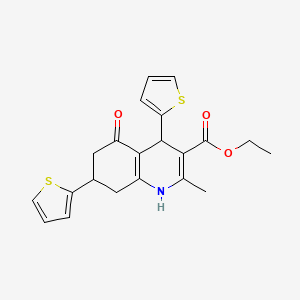

![molecular formula C27H20Cl3N5O2S B11635492 N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミドは、複数の官能基を有するビピリジンコアを特徴とする複雑な有機化合物です。

製法

合成経路および反応条件

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミドの合成は、通常、複数段階の有機反応を含みます。このプロセスは、ビピリジンコアの調製から始まり、その後、シアノ基、カルバモイル基、およびスルファニル基が導入されます。これらの段階で使用される主な試薬には、塩素化剤、シアノ化剤、およびチオール化剤が含まれます。反応条件は、多くの場合、高収率と純度を確保するために、制御された温度、不活性雰囲気、および特定の溶媒を必要とします。

工業的製法

この化合物の工業的生産には、効率を最大化し、廃棄物を最小限に抑える最適化された合成経路が使用される場合があります。連続フロー化学や自動合成などの技術は、品質の一貫性を維持しながら、生産を拡大するために使用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the cyano, carbamoyl, and sulfanyl groups. Key reagents used in these steps include chlorinating agents, cyanating agents, and thiolating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

化学反応の分析

反応の種類

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化される可能性があります。

還元: シアノ基は、アミンに還元される可能性があります。

置換: クロロフェニル基は、求核置換反応に関与することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびメトキシドナトリウムなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、特定の温度、溶媒、および触媒が必要です。

主な生成物

これらの反応から生成される主な生成物は、標的とされる特定の官能基によって異なります。たとえば、スルファニル基の酸化は、スルホキシドまたはスルホンを生成し、シアノ基の還元は、第一級アミンを生成します。

科学研究における用途

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミドは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 生化学的プローブまたは阻害剤としての可能性が調査されています。

医学: 抗がん剤や抗炎症作用など、潜在的な治療効果が研究されています。

工業: 高度な材料やコーティングの開発に使用されています。

科学的研究の応用

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and coatings.

作用機序

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、下流の効果を引き起こす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。

類似の化合物との比較

類似の化合物

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミド: 構造的に類似していますが、官能基の位置や置換基が異なる場合があります。

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミド: ビピリジンコアまたは側鎖の変異がある別の関連化合物です。

独自性

N-(4-クロロフェニル)-5-シアノ-6-({[(3,4-ジクロロフェニル)カルバモイル]メチル}スルファニル)-2-メチル-1,4-ジヒドロ-[4,4’-ビピリジン]-3-カルボキサミドの独自性は、特定の官能基の組み合わせとその空間配置にあります。これは、独特の化学的および生物学的特性を付与します。

類似化合物との比較

Similar Compounds

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide: Shares structural similarities but may differ in functional group positions or substitutions.

N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide: Another related compound with variations in the bipyridine core or side chains.

Uniqueness

The uniqueness of N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4’-bipyridine]-3-carboxamide lies in its specific combination of functional groups and their spatial arrangement, which confer distinct chemical and biological properties.

特性

分子式 |

C27H20Cl3N5O2S |

|---|---|

分子量 |

584.9 g/mol |

IUPAC名 |

N-(4-chlorophenyl)-5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |

InChI |

InChI=1S/C27H20Cl3N5O2S/c1-15-24(26(37)35-18-4-2-17(28)3-5-18)25(16-8-10-32-11-9-16)20(13-31)27(33-15)38-14-23(36)34-19-6-7-21(29)22(30)12-19/h2-12,25,33H,14H2,1H3,(H,34,36)(H,35,37) |

InChIキー |

TWEXLUXBBVONCL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B11635417.png)

![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)

![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)

![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)

![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)